tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The trifluoromethyl group is often used in drug design to improve stability and lipophilicity. The pyrazole ring is a component of many biologically active compounds, including some drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. The piperidine ring could undergo reactions typical of amines, while the trifluoromethyl group could participate in various organofluorine reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds
tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is notably utilized as an intermediate in the synthesis of various biologically active compounds. A prominent example is its role in the production of crizotinib, an anticancer drug. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and achieves a significant total yield of 49.9% (Kong et al., 2016).
Structural Studies and Reaction Dynamics
The compound has been the subject of structural studies to understand its chemical properties better. For instance, the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate with methylhydrazine was explored, revealing insights into the dihedral angles formed between the pyrazole and piperidine rings, contributing to the understanding of its structural dynamics (Richter et al., 2009).
Application in Regioselective Synthesis
The compound also plays a critical role in the regioselective synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. Different reaction media yield varying forms of trifluoromethylpyrazoles, showcasing the versatility and utility of this compound in producing specific chemical structures with high regioselectivity (Martins et al., 2012).
Role in Developing Small Molecule Anticancer Drugs
Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is significant as an intermediate for small molecule anticancer drugs. The high yield synthetic method developed for this compound emphasizes its potential in ongoing cancer drug development (Zhang et al., 2018).
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrF3N3O2/c1-13(2,3)23-12(22)20-6-4-9(5-7-20)21-8-10(15)11(19-21)14(16,17)18/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIWYRZILPSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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